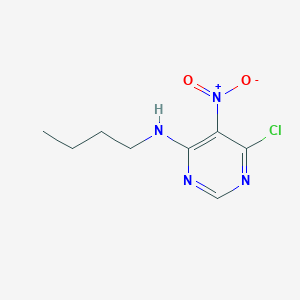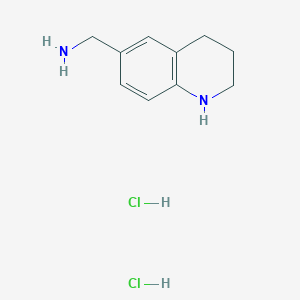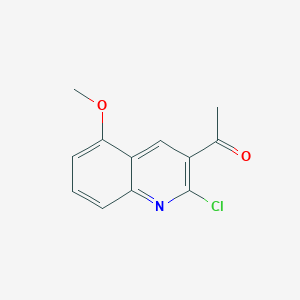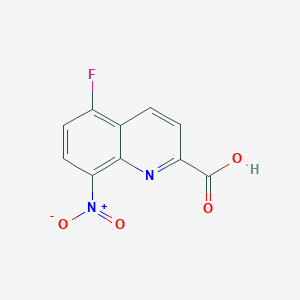
N-butyl-6-chloro-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-6-chloro-5-nitropyrimidin-4-amine: is a chemical compound with the molecular formula C8H11ClN4O2 and a molecular weight of 230.65 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a butyl group, a chlorine atom, and a nitro group attached to the pyrimidine ring.
Preparation Methods
The synthesis of N-butyl-6-chloro-5-nitropyrimidin-4-amine typically involves the following steps:
Chlorination: The addition of a chlorine atom to the pyrimidine ring.
Butylation: The attachment of a butyl group to the nitrogen atom of the pyrimidine ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and efficiency .
Chemical Reactions Analysis
N-butyl-6-chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-butyl-6-chloro-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-6-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect cellular processes such as DNA synthesis and repair .
Comparison with Similar Compounds
N-butyl-6-chloro-5-nitropyrimidin-4-amine can be compared with other similar compounds such as:
6-chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has an ethyl group instead of a butyl group, which may affect its chemical properties and biological activities.
6-chloro-5-nitropyrimidin-4-amine: Lacks the butyl group, which may result in different reactivity and applications.
Properties
CAS No. |
492464-18-3 |
|---|---|
Molecular Formula |
C8H11ClN4O2 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
N-butyl-6-chloro-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C8H11ClN4O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
SLMDKWYHHCRFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)


![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)


![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)

